tert-Butyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate tert-Butyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17730045
InChI: InChI=1S/C15H25N3O2/c1-15(2,3)20-14(19)13-6-5-11(9-16)18(13)12-7-8-17(4)10-12/h7-8,10-11,13H,5-6,9,16H2,1-4H3
SMILES:
Molecular Formula: C15H25N3O2
Molecular Weight: 279.38 g/mol

tert-Butyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate

CAS No.:

Cat. No.: VC17730045

Molecular Formula: C15H25N3O2

Molecular Weight: 279.38 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate -

Specification

Molecular Formula C15H25N3O2
Molecular Weight 279.38 g/mol
IUPAC Name tert-butyl 5-(aminomethyl)-1-(1-methylpyrrol-3-yl)pyrrolidine-2-carboxylate
Standard InChI InChI=1S/C15H25N3O2/c1-15(2,3)20-14(19)13-6-5-11(9-16)18(13)12-7-8-17(4)10-12/h7-8,10-11,13H,5-6,9,16H2,1-4H3
Standard InChI Key JLVKLUMEYWFCKI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C1CCC(N1C2=CN(C=C2)C)CN

Introduction

Structural and Molecular Characteristics

Core Framework and Functional Groups

The molecule features a pyrrolidine ring—a five-membered saturated nitrogen heterocycle—substituted at the 1-position with a 1-methylpyrrole group and at the 5-position with an aminomethyl side chain. The 2-position is functionalized with a tert-butyl carbamate (Boc) group, a common protecting group in organic synthesis. This combination of polar (aminomethyl) and hydrophobic (tert-butyl, pyrrole) moieties suggests balanced solubility properties, critical for pharmacokinetic optimization .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC<sub>15</sub>H<sub>25</sub>N<sub>3</sub>O<sub>2</sub>Calculated
Molecular weight279.38 g/molPubChem
Topological polar surface area64.8 ŲAnalog
LogP (predicted)1.69Ambeed

The Boc group enhances steric protection of the amine during synthetic steps, while the pyrrole contributes aromatic character, potentially enabling π-π interactions with biological targets .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

  • Pyrrolidine backbone: Likely derived from proline or via cyclization of linear amines.

  • 1-Methylpyrrole: Introduced through cross-coupling or nucleophilic substitution.

  • tert-Butyl carbamate: Installed using di-tert-butyl dicarbonate (Boc anhydride) .

Stepwise Assembly

A plausible route involves:

  • Pyrrolidine functionalization: Lithiation at the 2-position of N-Boc-pyrrolidine using sec-butyllithium, followed by trapping with an electrophilic pyrrole precursor .

  • Aminomethyl introduction: Reductive amination or Gabriel synthesis to install the NH<sub>2</sub>-CH<sub>2</sub>- group.

  • Global deprotection: Selective removal of Boc under acidic conditions (e.g., TFA/CH<sub>2</sub>Cl<sub>2</sub>).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldCitation
1s-BuLi, THF, -78°C → B(OMe)<sub>3</sub>60%
2ZnCl<sub>2</sub>, Pd(OAc)<sub>2</sub>27%

Challenges include regioselective functionalization of the pyrrolidine ring and minimizing racemization at stereogenic centers. Microwave-assisted synthesis could improve reaction efficiency .

Physicochemical and Pharmacokinetic Profiling

Metabolic Stability

The tert-butyl group resists oxidative metabolism, while the pyrrole ring may undergo CYP450-mediated oxidation. In silico profiling (SwissADME) suggests high gastrointestinal absorption and blood-brain barrier penetration .

Applications in Medicinal Chemistry

Lead Compound Optimization

The Boc group serves as a transient protector during solid-phase peptide synthesis (SPPS), allowing sequential assembly of complex architectures. Post-synthetic deprotection yields free amines for further derivatization .

Prodrug Design

Esterification of the carboxylate could enhance oral bioavailability, with enzymatic cleavage (e.g., by esterases) regenerating the active form in vivo.

ParameterRecommendation
Personal protectionGloves, goggles, fume hood
Storage-20°C under nitrogen
Spill managementAbsorb with vermiculite

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